![molecular formula C22H21FN2O3S B2911375 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide CAS No. 690643-96-0](/img/structure/B2911375.png)
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide, commonly known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB is a member of the benzamide family of compounds and is synthesized through a multistep process.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide' involves the reaction of 4-fluorobenzoyl chloride with N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol, followed by the addition of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product.
Starting Materials
4-fluorobenzoyl chloride, N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol, N,N-dimethylformamide (DMF), triethylamine (TEA)
Reaction
Step 1: 4-fluorobenzoyl chloride is added to a solution of N-(2,5-dimethylphenyl)sulfonyl-4-aminobenzyl alcohol in dichloromethane (DCM) at room temperature., Step 2: The reaction mixture is stirred for several hours until complete conversion is achieved., Step 3: N,N-dimethylformamide (DMF) and triethylamine (TEA) are added to the reaction mixture to form the final product, 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide., Step 4: The product is isolated by filtration and purified by recrystallization.
作用机制
The mechanism of action of DMSB is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in tumor growth and inflammation. DMSB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of the NF-κB pathway, a signaling pathway involved in inflammation.
生化和生理效应
DMSB has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DMSB has also been found to inhibit the production of reactive oxygen species, which can cause cellular damage. In addition, DMSB has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation.
实验室实验的优点和局限性
One of the main advantages of DMSB for lab experiments is its high purity, which allows for accurate and reproducible results. DMSB is also stable under a range of conditions, making it easy to handle in the lab. However, one limitation of DMSB is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
For research include the development of DMSB analogs, investigation of its potential therapeutic applications, and further studies on its mechanism of action.
科学研究应用
DMSB has shown promising results in various scientific research applications. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. DMSB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DMSB has been found to have antifungal and antibacterial properties.
属性
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-15-3-4-16(2)21(13-15)29(27,28)24-14-17-5-7-18(8-6-17)22(26)25-20-11-9-19(23)10-12-20/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLFWSUDPEKFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
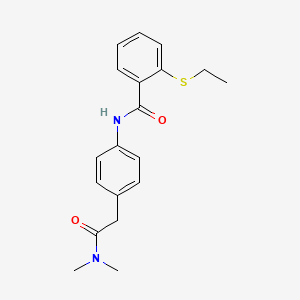
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-Quinolin-5-yl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2911299.png)
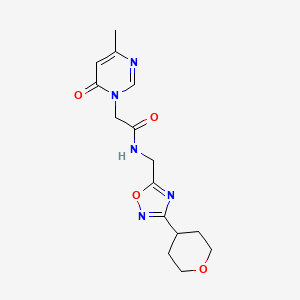
![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)
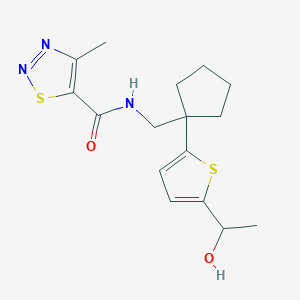
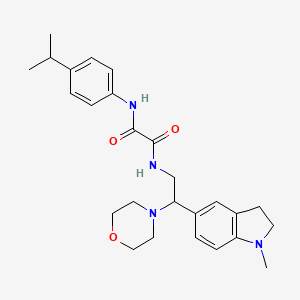
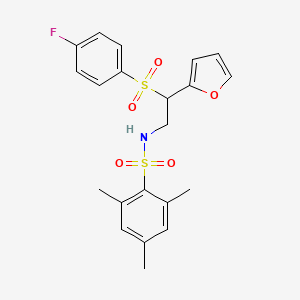
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2911313.png)
![N-[(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2911314.png)